Crebanine

Catalog No.
S524434
CAS No.
25127-29-1
M.F
C20H21NO4
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crebanine

CAS Number

25127-29-1

Product Name

Crebanine

IUPAC Name

(12R)-15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H21NO4/c1-21-7-6-11-8-16-20(25-10-24-16)18-12-4-5-15(22-2)19(23-3)13(12)9-14(21)17(11)18/h4-5,8,14H,6-7,9-10H2,1-3H3/t14-/m1/s1

InChI Key

UVDQDNQWGQFIAO-CQSZACIVSA-N

SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3

Solubility

Soluble in DMSO

Synonyms

crebanine, L-CBN, L-crebanine

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=CC(=C5OC)OC)OCO3

Description

The exact mass of the compound Crebanine is 339.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 335648. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Benzylisoquinolines - Aporphines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Crebanine is an aporphine alkaloid primarily derived from the plant Stephania venosa. This compound is characterized by its complex structure, which enables it to penetrate the blood-brain barrier effectively. Crebanine exhibits a variety of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Its mechanism of action often involves modulation of key signaling pathways, making it a compound of interest in pharmacological research.

That are crucial for its biological activity. One notable reaction is O-demethylation, which alters its structure and can enhance its pharmacological effects. This reaction has been studied to understand how modifications to crebanine can lead to derivatives with improved efficacy or reduced toxicity. Additionally, crebanine's interactions with various receptors, such as the alpha-7 nicotinic acetylcholine receptor, indicate its potential in cognitive enhancement and neuroprotection .

Crebanine has demonstrated significant biological activities:

  • Anticancer Effects: It induces apoptosis in various cancer cell lines, including hepatocellular carcinoma and glioblastoma multiforme, primarily through the activation of reactive oxygen species (ROS) and modulation of the PI3K/Akt signaling pathway .
  • Anti-inflammatory Properties: Crebanine inhibits proinflammatory cytokines, contributing to its analgesic effects. Studies have shown it can suppress pathways that lead to inflammation, making it a candidate for treating inflammatory diseases .
  • Neuroprotective Effects: Its ability to bind to nicotinic receptors suggests potential applications in cognitive disorders and neurodegenerative diseases .

Crebanine can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves extracting crebanine from the tuberous roots of Stephania venosa, where it occurs naturally.
  • Chemical Synthesis: Synthetic routes include modifying existing alkaloids to create derivatives with enhanced properties. For instance, bromination has been explored to improve biological activity while reducing toxicity .
  • Derivatization: Structural modifications have been employed to create compounds like 2Br-Crebanine, which retains the core benefits of crebanine but with improved efficacy against inflammation and pain.

Crebanine's diverse biological activities lend it potential applications in several fields:

  • Pharmaceuticals: As an anticancer agent, crebanine could be developed into therapeutic drugs targeting specific cancers.
  • Anti-inflammatory Treatments: Its ability to reduce inflammation makes it suitable for developing treatments for chronic inflammatory conditions.
  • Cognitive Enhancers: Given its interaction with nicotinic receptors, crebanine may have applications in treating cognitive impairments or neurodegenerative diseases.

Studies on crebanine's interactions reveal significant insights:

  • Receptor Binding: Crebanine has been shown to inhibit binding at alpha-7 nicotinic acetylcholine receptors, indicating its potential role in modulating neurotransmission and enhancing cognitive function .
  • Signal Pathway Modulation: Its effects on the PI3K/Akt pathway highlight its role in cancer biology and inflammation management, making it a target for further therapeutic exploration .

Crebanine shares structural similarities with other aporphine alkaloids. Here are some notable comparisons:

CompoundStructure SimilarityUnique FeaturesBiological Activity
2BromocrebanineHighBromination enhances activityImproved anti-inflammatory effects
StephanineHighFewer methoxy groupsAntitumor and anti-arrhythmic properties
SinomenineModerateDifferent ring structuresAnti-inflammatory and analgesic effects
L-TetrahydropalmatineModerateDistinct pharmacological profileAnalgesic properties

Crebanine's unique combination of structural features and biological activities distinguishes it from these similar compounds. Its ability to induce apoptosis through ROS generation and modulate critical signaling pathways sets it apart as a promising candidate for further research in oncology and neurology.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Exact Mass

339.14705815 g/mol

Monoisotopic Mass

339.14705815 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Yodkeeree S, Pompimon W, Limtrakul P. Crebanine, an aporphine alkaloid, sensitizes TNF-α-induced apoptosis and suppressed invasion of human lung adenocarcinoma cells A549 by blocking NF-κB-regulated gene products. Tumour Biol. 2014 Sep;35(9):8615-24. doi: 10.1007/s13277-014-1998-6. Epub 2014 May 28. PubMed PMID: 24867094.
2: Rojsanga P, Boonyarat C, Utsintong M, Nemecz Á, Yamauchi JG, Talley TT, Olson AJ, Matsumoto K, Vajragupta O. The effect of crebanine on memory and cognition impairment via the alpha-7 nicotinic acetylcholine receptor. Life Sci. 2012 Aug 21;91(3-4):107-14. doi: 10.1016/j.lfs.2012.06.017. Epub 2012 Jun 28. PubMed PMID: 22749860.
3: Xiao-Shan H, Qing L, Yun-Shu M, Ze-Pu Y. Crebanine inhibits voltage-dependent Na+ current in guinea-pig ventricular myocytes. Chin J Nat Med. 2014 Jan;12(1):20-3. doi: 10.1016/S1875-5364(14)60004-2. PubMed PMID: 24484592.
4: Intayoung P, Limtrakul P, Yodkeeree S. Antiinflammatory Activities of Crebanine by Inhibition of NF-κB and AP-1 Activation through Suppressing MAPKs and Akt Signaling in LPS-Induced RAW264.7 Macrophages. Biol Pharm Bull. 2016;39(1):54-61. doi: 10.1248/bpb.b15-00479. Epub 2015 Oct 23. PubMed PMID: 26499331.
5: Wongsirisin P, Yodkeeree S, Pompimon W, Limtrakul P. Induction of G1 arrest and apoptosis in human cancer cells by crebanine, an alkaloid from Stephania venosa. Chem Pharm Bull (Tokyo). 2012;60(10):1283-9. Epub 2012 Aug 3. PubMed PMID: 22863844.
6: Yodkeeree S, Wongsirisin P, Pompimon W, Limtrakul P. Anti-invasion effect of crebanine and O-methylbulbocapnine from Stephania venosa via down-regulated matrix metalloproteinases and urokinase plasminogen activator. Chem Pharm Bull (Tokyo). 2013;61(11):1156-65. Epub 2013 Aug 28. PubMed PMID: 23985774.
7: Duangthongyou T, Makarasen A, Techasakul S, Chimnoi N, Siripaisarnpipat S. (-)-crebanine. Acta Crystallogr Sect E Struct Rep Online. 2011 Jan 15;67(Pt 2):o402. doi: 10.1107/S1600536811001231. PubMed PMID: 21523075; PubMed Central PMCID: PMC3051729.
8: Wang H, Cheng X, Kong S, Yang Z, Wang H, Huang Q, Li J, Chen C, Ma Y. Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity. Molecules. 2016 Nov 28;21(12). pii: E1555. PubMed PMID: 27916812.
9: Li H, Su C, Wang F. [Spasmolytic effects of crebanine on isolated gallbladder and Oddi's sphincter in vitro]. Zhongguo Zhong Yao Za Zhi. 1996 Jul;21(7):434-6, inside backcover. Chinese. PubMed PMID: 9642399.
10: Ma YS, Shang QJ, Bai YC, Meng XF, Kang SJ. [Study on pharmacokinetics of crebanine injection in rabbits]. Zhongguo Zhong Yao Za Zhi. 2007 Apr;32(7):630-2. Chinese. PubMed PMID: 17583209.
11: Yu ZP, Mu YS, Zhao ZX, Wang FC. [Antiarrhythmic effects of crebanine]. Zhongguo Zhong Yao Za Zhi. 1992 Nov;17(11):685-7, 704. Chinese. PubMed PMID: 1301759.
12: Makarasen A, Sirithana W, Mogkhuntod S, Khunnawutmanotham N, Chimnoi N, Techasakul S. Cytotoxic and antimicrobial activities of aporphine alkaloids isolated from Stephania venosa (Blume) Spreng. Planta Med. 2011 Sep;77(13):1519-24. doi: 10.1055/s-0030-1270743. Epub 2011 Feb 8. PubMed PMID: 21305448.
13: Dong H, Zhang Y, Fang L, Duan W, Wang X, Huang L. Combinative application of pH-zone-refining and conventional high-speed counter-current chromatography for preparative separation of alkaloids from Stephania kwangsiensis. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Apr 15;879(13-14):945-9. doi: 10.1016/j.jchromb.2011.02.051. Epub 2011 Mar 28. PubMed PMID: 21450539.
14: Huang J, Guo J, Duan G. [Determination of 7 bio-active alkaloids in Stephania plants by RP-HPLC]. Yao Xue Xue Bao. 1998 Jul;33(7):528-33. Chinese. PubMed PMID: 12016887.
15: Yang DL, Mei WL, Zeng YB, Guo ZK, Wei DJ, Liu SB, Wang QH, Dai HF. A new antibacterial denitroaristolochic acid from the tubers of Stephania succifera. J Asian Nat Prod Res. 2013;15(3):315-8. doi: 10.1080/10286020.2012.762641. Epub 2013 Feb 18. PubMed PMID: 23418880.
16: Han BY, Liu GQ. [Effect of tetrahydroisoquinoline alkaloids on alpha adrenoceptors in rat brain]. Yao Xue Xue Bao. 1988 Nov;23(11):806-11. Chinese. PubMed PMID: 2855775.
17: Le PM, Srivastava V, Nguyen TT, Pradines B, Madamet M, Mosnier J, Trinh TT, Lee H. Stephanine from Stephania venosa (Blume) Spreng Showed Effective Antiplasmodial and Anticancer Activities, the Latter by Inducing Apoptosis through the Reverse of Mitotic Exit. Phytother Res. 2017 Sep;31(9):1357-1368. doi: 10.1002/ptr.5861. Epub 2017 Jul 13. PubMed PMID: 28703314.
18: Liu GQ, Han BY, Wang EH. [Blocking actions of l-stephanine, xylopine and 7 other tetrahydroisoquinoline alkaloids on alpha adrenoceptors]. Zhongguo Yao Li Xue Bao. 1989 Jul;10(4):302-6. Chinese. PubMed PMID: 2576175.
19: Peng Y, Zhao S, Wu Y, Cao H, Xu Y, Liu X, Shui W, Cheng J, Zhao S, Shen L, Ma J, Quinn RJ, Stevens RC, Zhong G, Liu ZJ. Identification of natural products as novel ligands for the human 5-HT(2C) receptor. Biophys Rep. 2018;4(1):50-61. doi: 10.1007/s41048-018-0047-1. Epub 2018 Mar 9. PubMed PMID: 29577069; PubMed Central PMCID: PMC5860131.
20: Mon MT, Yodkeeree S, Punfa W, Pompimon W, Limtrakul P. Alkaloids from Stephania venosa as Chemo-Sensitizers in SKOV3 Ovarian Cancer Cells via Akt/NF-κB Signaling. Chem Pharm Bull (Tokyo). 2018;66(2):162-169. doi: 10.1248/cpb.c17-00687. PubMed PMID: 29386467.

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